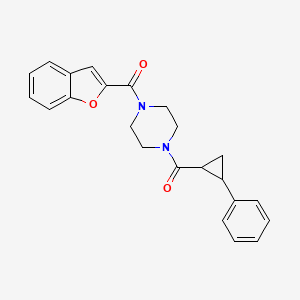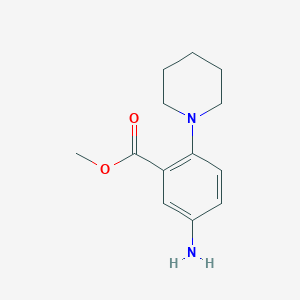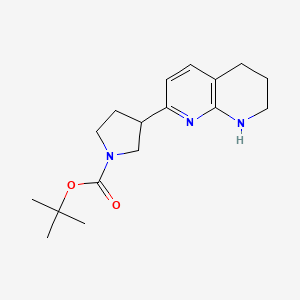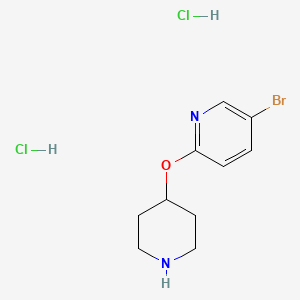![molecular formula C17H14ClNO5S2 B3014229 Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-51-6](/img/structure/B3014229.png)
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound that appears to be related to a class of molecules with potential anti-inflammatory properties. The structure suggests it is a benzothiophene derivative, which is a system known to have various biological activities. The presence of a sulfonylamide group and a methoxy substituent indicates that the compound could interact with biological systems in a specific manner, potentially leading to anti-inflammatory effects.
Synthesis Analysis
The synthesis of related benzothiophene compounds involves the reaction of 2-phenyl-4H-1-benzothiopyran-4-ones with chloromethyl methyl ether and fuming sulfuric acid, which typically yields a 3-chloromethyl compound. In the case of methoxy-substituted thioflavones, chloromethylation can occur at different positions, leading to various substituted products. These products can then be further modified to produce a range of 3-(substituted methyl)thioflavones with significant antimicrobial activity .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving benzothiophene derivatives are diverse. For instance, the chloromethylation reaction mentioned in the synthesis analysis indicates that the benzothiophene core can be functionalized at specific positions to yield chloromethylated products. These intermediates can then be used to introduce various substituents, such as methyl groups, which can enhance the antimicrobial activity of the resulting compounds .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is involved in various chemical synthesis processes. For instance, Sheng et al. (2014) describe a general route to create 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, which shows the compound's potential in creating diverse chemical structures with broad functional group tolerance (Sheng, Fan, & Wu, 2014). Similarly, Moloney (2000) discusses the synthesis of 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, highlighting the compound's utility in developing novel molecules with potential pharmacological applications (Moloney, 2000).
Antimicrobial Properties
The compound also has applications in antimicrobial research. Nakazumi et al. (1984) demonstrated that 3-(Chloromethyl)thioflavone, which can be derived from similar compounds, exhibits significant antimicrobial activity against Trichophytons, suggesting its potential use in developing new antimicrobial agents (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
Pharmaceutical Research
In pharmaceutical research, the compound is part of the synthesis process of various molecules. For example, Dudová et al. (2002) describe the preparation of substituted methyl o-Nitrophenyl sulfides, which are critical in the synthesis of certain pharmaceutical compounds (Dudová, Částek, Macháček, & Šimůnek, 2002).
Anti-inflammatory Research
The compound is also part of research targeting anti-inflammatory agents. Moloney (2001) synthesized a compound based on the reported anti-inflammatory activity of a structurally related molecule, emphasizing the role of Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in developing potential anti-inflammatory drugs (Moloney, 2001).
Propiedades
IUPAC Name |
methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S2/c1-23-13-8-7-10(9-12(13)18)19-26(21,22)16-11-5-3-4-6-14(11)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXJUJVIGIWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)



![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)
![4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol](/img/structure/B3014157.png)


![4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B3014161.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)

![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3014168.png)